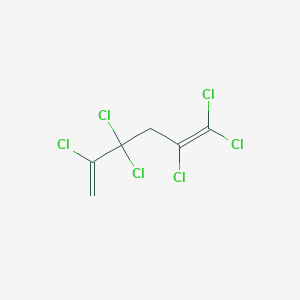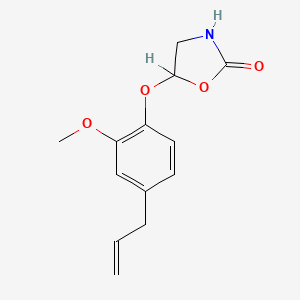
5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an oxazolidinone ring and an allyl group attached to a methoxyphenoxy moiety. Its chemical properties make it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone typically involves the reaction of 4-allyl-2-methoxyphenol with an appropriate oxazolidinone precursor. One common method includes the use of 2-(4-allyl-2-methoxyphenoxy)acetohydrazide, which is refluxed with different aromatic acid chlorides and cinnamyl chloride in the presence of ammonium thiocyanate and acetone . The reaction is carried out at elevated temperatures (around 80°C) for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Amines
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders and diabetes
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase, an enzyme involved in the degradation of neurotransmitters . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. Additionally, it has been found to modulate the activity of other enzymes and proteins involved in metabolic pathways, contributing to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Allyl-2-methoxyphenol (Eugenol): A natural compound with similar structural features, known for its antimicrobial and antioxidant properties.
5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid: Another derivative with applications in medicinal chemistry.
Uniqueness
5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone stands out due to its unique combination of an oxazolidinone ring and an allyl group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.
Properties
CAS No. |
101932-27-8 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
5-(2-methoxy-4-prop-2-enylphenoxy)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO4/c1-3-4-9-5-6-10(11(7-9)16-2)17-12-8-14-13(15)18-12/h3,5-7,12H,1,4,8H2,2H3,(H,14,15) |
InChI Key |
FUCXGNBOTPVNQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC2CNC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


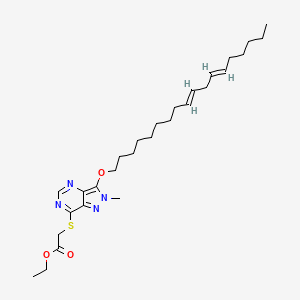
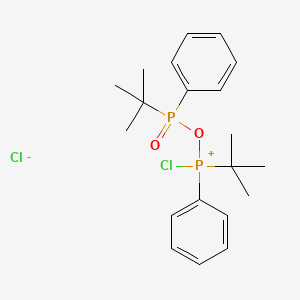
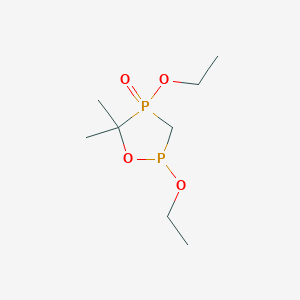
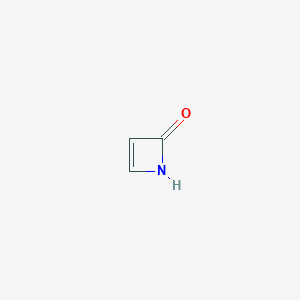
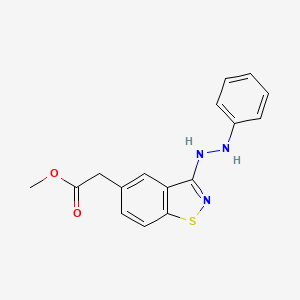
![2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14339380.png)
![Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate](/img/structure/B14339386.png)
![[1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid](/img/structure/B14339390.png)
![N-benzylbenzo[cd]indol-2-amine](/img/structure/B14339402.png)
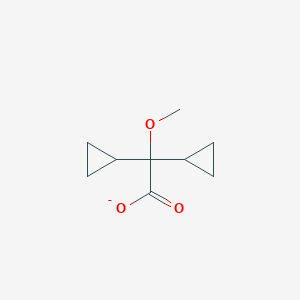
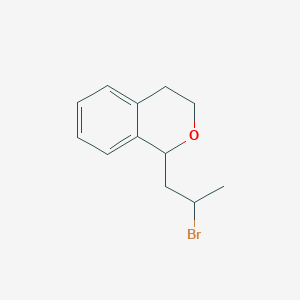

![1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol](/img/structure/B14339451.png)
